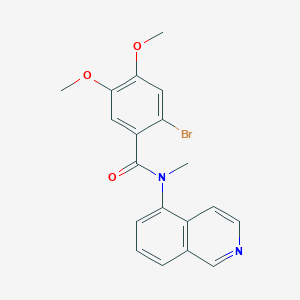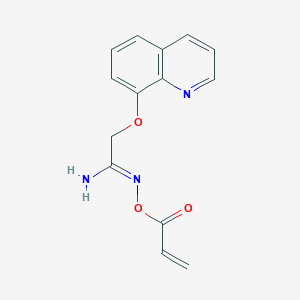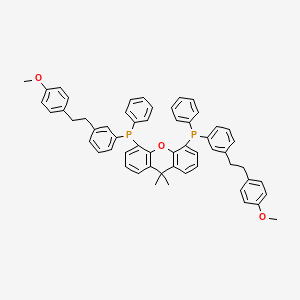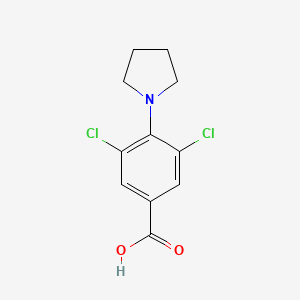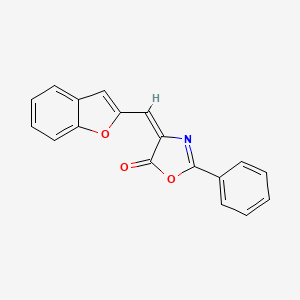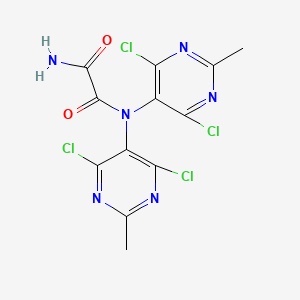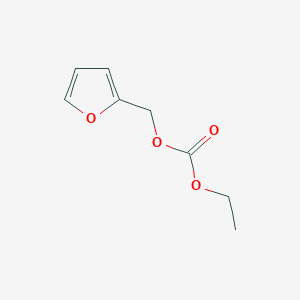
Ethyl 2-furylmethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (furan-2-ylmethyl) carbonate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (furan-2-ylmethyl) carbonate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions, and the product is obtained after purification through techniques like crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl (furan-2-ylmethyl) carbonate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and achieve higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (furan-2-ylmethyl) carbonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (furan-2-ylmethyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (furan-2-ylmethyl) carbonate involves its interaction with molecular targets in biological systems. The furan ring can participate in various biochemical pathways, and its derivatives have been shown to inhibit certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furan-2-ylmethyl acetate
- Furan-2-ylmethyl ether
- Furan-2-ylmethyl amine
Uniqueness
Ethyl (furan-2-ylmethyl) carbonate is unique due to its carbonate group, which imparts distinct chemical reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
57362-03-5 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
ethyl furan-2-ylmethyl carbonate |
InChI |
InChI=1S/C8H10O4/c1-2-10-8(9)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
RKWIKUOPIZALEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


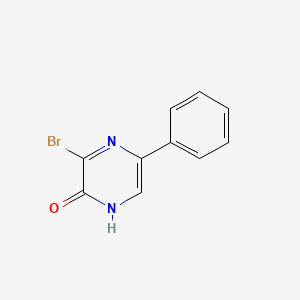
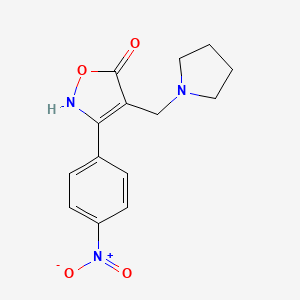
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)
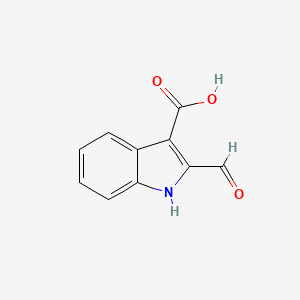
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
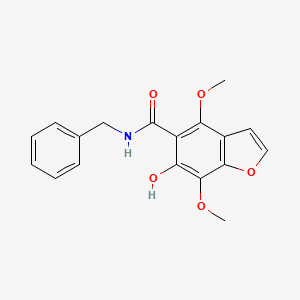
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
